molecular formula C8H12N2O B13008946 (4-Methyl-6-(methylamino)pyridin-3-yl)methanol

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol

Cat. No.: B13008946
M. Wt: 152.19 g/mol
InChI Key: UMAXOHWKJUGTBG-UHFFFAOYSA-N
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Description

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group, a methylamino group, and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol typically involves the reaction of 4-methyl-6-nitropyridin-3-ol with methylamine under reducing conditions. The nitro group is reduced to an amino group, and the hydroxyl group is protected during the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
  • 4-Methyl-6-(methylamino)pyridin-3-ylmethane
  • 4-Methyl-6-(methylamino)pyridine-3-ylmethyl chloride

Uniqueness

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[4-methyl-6-(methylamino)pyridin-3-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-6-3-8(9-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3,(H,9,10)

InChI Key

UMAXOHWKJUGTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CO)NC

Origin of Product

United States

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